2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
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Overview
Description
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of both bromine and chlorine atoms, as well as an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting 4-bromobenzaldehyde with methylamine and glyoxal under acidic conditions to form 5-(4-bromophenyl)-1-methyl-1H-imidazole.
Thioether formation: The imidazole derivative is then reacted with thiourea to introduce the thioether group, resulting in 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide.
Acylation: Finally, the compound is acylated with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine and chlorine atoms can be reduced to their corresponding hydrogen derivatives using reducing agents like lithium aluminum hydride.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dehalogenated derivatives.
Substitution: Functionalized derivatives with various substituents replacing the halogen atoms.
Scientific Research Applications
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-bromophenyl)acetamide: Similar structure but with reversed positions of bromine and chlorine atoms.
2-((5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide: Fluorine atom replacing the bromine atom.
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methylphenyl)acetamide: Methyl group replacing the chlorine atom.
Uniqueness
The uniqueness of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide lies in its specific combination of halogen atoms and the imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3OS/c1-23-16(12-2-4-13(19)5-3-12)10-21-18(23)25-11-17(24)22-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEKDARYHJNFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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